molecular formula C16H10BrN7O B255942 N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide

N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide

Cat. No. B255942
M. Wt: 396.2 g/mol
InChI Key: ZPFDOOPUACXARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 41-2272 is a soluble guanylate cyclase (sGC) activator, which means it enhances the production of cyclic guanosine monophosphate (cGMP) in cells.

Mechanism of Action

BAY 41-2272 activates N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger that regulates various cellular functions, including smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 41-2272 enhances the production of cGMP in cells, leading to vasodilation, reduced platelet aggregation, and improved neurotransmission.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, reduced platelet aggregation, and improved neurotransmission. BAY 41-2272 has also been shown to improve cardiac output and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. In addition, BAY 41-2272 has been shown to improve erectile function in animal models of erectile dysfunction.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for lab experiments, including its high solubility and stability in aqueous solutions. BAY 41-2272 is also readily available from commercial sources, making it easy to obtain for research purposes. However, BAY 41-2272 has some limitations for lab experiments, including its relatively high cost and limited availability of some derivatives.

Future Directions

There are several future directions for the research on BAY 41-2272. One potential area of research is the development of new derivatives of BAY 41-2272 with improved pharmacological properties. Another area of research is the evaluation of BAY 41-2272 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BAY 41-2272 and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of BAY 41-2272 involves the reaction of 4-bromo-N-(2-cyanomethyl)-3-oxo-3,4-dihydropyridine-6-carboxamide with hydrazine hydrate and sodium cyanide in the presence of acetic acid. The product is then reacted with 4-bromo-2-fluorobenzoyl chloride in the presence of triethylamine to obtain the final product. The synthesis of BAY 41-2272 is a multistep process that requires careful handling of reagents and reaction conditions to obtain a high yield of the product.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, BAY 41-2272 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output. BAY 41-2272 has also been shown to improve erectile function in animal models of erectile dysfunction. Clinical trials have been conducted to evaluate the safety and efficacy of BAY 41-2272 in humans, and the results have been promising.

properties

Product Name

N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide

Molecular Formula

C16H10BrN7O

Molecular Weight

396.2 g/mol

IUPAC Name

N//'-[6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl]-4-bromobenzohydrazide

InChI

InChI=1S/C16H10BrN7O/c17-10-3-1-9(2-4-10)16(25)24-23-15-13(8-20)11(5-6-18)12(7-19)14(21)22-15/h1-4H,5H2,(H,24,25)(H3,21,22,23)

InChI Key

ZPFDOOPUACXARN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.